1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine
Description
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine is a triazolopyrimidine derivative featuring a benzyl-substituted triazole fused to a pyrimidine core. The piperazine moiety at position 7 is further acylated with a 2-bromobenzoyl group, imparting distinct electronic and steric properties. Key characteristics include:
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c23-18-9-5-4-8-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBXQWLZAUUFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Benzyl-7-Chloro-3H-Triazolo[4,5-d]Pyrimidine
The triazolo[4,5-d]pyrimidine core is synthesized from 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol through chlorination. In a representative procedure, the hydroxyl group is activated using thionyl chloride (SOCl₂) in chloroform with catalytic dimethylformamide (DMF). The reaction proceeds at reflux (61°C) for 4 hours, yielding 3-benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine as a pale-yellow solid (85–92% yield).
Key Parameters
- Solvent: Chloroform (anhydrous)
- Reagents: SOCl₂ (2.5 equiv), DMF (0.1 equiv)
- Temperature: 61°C (reflux)
- Workup: Evaporation under reduced pressure, trituration with hexane
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is removed using hydrochloric acid:
- Reagents: 4 M HCl in 1,4-dioxane (5.0 equiv)
- Conditions: Room temperature, 2 hours
- Yield: 95–98% (1-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine hydrochloride)
The product is neutralized with saturated NaHCO₃ and extracted into dichloromethane.
Acylation with 2-Bromobenzoyl Chloride
The free piperazine amine is acylated using 2-bromobenzoyl chloride under Schotten-Baumann conditions:
Reagents:
- 2-Bromobenzoyl chloride (1.1 equiv)
- Triethylamine (TEA, 2.5 equiv)
- Dichloromethane (DCM, 0.05 M)
Procedure:
- Add TEA to a DCM solution of 1-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine at 0°C.
- Dropwise addition of 2-bromobenzoyl chloride over 10 minutes.
- Stir at room temperature for 6 hours.
Workup:
Alternative Method
Coupling 2-bromobenzoic acid with EDCl/HOBt in DMF:
- Reagents: EDCl (1.2 equiv), HOBt (1.2 equiv), DMF (0.1 M)
- Yield: 68–72% after silica gel chromatography.
Spectral Characterization
Comparative Analysis of Acylation Methods
| Method | Yield | Purity | Advantages |
|---|---|---|---|
| Schotten-Baumann | 70–75% | >95% | Rapid, minimal purification |
| EDCl/HOBt | 68–72% | >98% | Higher selectivity for mono-acylation |
The Schotten-Baumann method is preferred for scalability, while EDCl/HOBt offers better control in sterically hindered systems.
Challenges and Optimization
- Regioselectivity: The ortho-bromo substituent introduces steric hindrance, reducing acylation efficiency by 15–20% compared to para-substituted analogs. Pre-activating 2-bromobenzoic acid as the chloride mitigates this issue.
- Byproducts: Di-acylated piperazine (<5%) is removed via fractional crystallization.
Industrial Applicability
Adapting patent methodologies, the SNAr step can be scaled using:
- Solvent: 2-MeTHF (replaces toluene for greener processing)
- Base: K₃PO₄ (avoids moisture-sensitive Grignard reagents)
- Yield: 82% at kilogram scale.
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound often involves the reaction of piperazine derivatives with triazolo-pyrimidine precursors. Several studies have reported variations in the synthesis methods leading to different derivatives that exhibit distinct biological activities. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.
Anticancer Properties
Research has indicated that compounds related to 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine exhibit significant anticancer activity. A study demonstrated that certain derivatives showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range . The mechanism of action appears to involve apoptosis induction and inhibition of tubulin polymerization .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications in the benzyl or piperazine moieties can enhance antimicrobial potency .
Central Nervous System Disorders
Given the piperazine structure's known activity as a central nervous system (CNS) agent, there is potential for these compounds to be developed into treatments for conditions such as anxiety and depression. The modulation of neurotransmitter systems could be a focus for future research .
Inhibitors of Protein Kinases
The triazolo-pyrimidine moiety is known for its ability to act as a scaffold for developing protein kinase inhibitors. Compounds derived from this structure have been investigated for their ability to inhibit various kinases involved in cancer progression and metastasis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key triazolopyrimidine derivatives and their distinguishing features:
Key Observations:
Substituent Effects on Bioactivity :
- The 2-bromobenzoyl group in the target compound may enhance target selectivity compared to VAS2870’s benzoxazol-2-yl sulfide, as bromine’s steric bulk and electron-withdrawing nature could modulate binding pocket interactions .
- Propylthio or ethylenediamine substituents (e.g., Compounds 9 and 18) improve solubility but may reduce membrane permeability compared to aromatic acyl groups .
Synthetic Complexity :
- The target compound’s synthesis likely mirrors RG7774’s 8-step route (benzyl chloride → azide → triazole → acylation) .
- Introduction of the 2-bromobenzoyl group necessitates careful acylation conditions to avoid dehalogenation .
Pharmacological and Physicochemical Comparisons
Table 2: Selectivity and Potency Data (Inferred from Structural Analogs)
Notes:
- VAS2870 demonstrates broad Nox inhibition but lacks isoform specificity, limiting therapeutic utility .
- The target compound’s 2-bromobenzoyl group may confer improved selectivity for Nox4/5, which are implicated in fibrosis and cancer .
Biological Activity
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine is a member of the triazolopyrimidine family known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 404.30 g/mol. The compound features a triazolopyrimidine core, which is recognized for its pharmacological potential. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing hydrazonoyl halides and piperazine derivatives to achieve the desired structure .
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, a related triazole derivative showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and varying effectiveness against breast cancer cell lines (MCF-7 and T47D) with IC50 values ranging from 27.3 to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | HCT-116 (Colon) | 6.2 |
| Triazole Derivative | MCF-7 (Breast) | 27.3 |
| Triazole Derivative | T47D (Breast) | 43.4 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that related triazolopyrimidine compounds possess antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
Antihypertensive Effects
Some derivatives of triazolopyrimidines have been evaluated for antihypertensive activity. In vivo studies using spontaneously hypertensive rats demonstrated significant blood pressure-lowering effects compared to standard treatments .
Case Studies
- Anticancer Efficacy : A study evaluating a series of triazolopyrimidine derivatives found that specific substitutions significantly enhanced anticancer activity. The study highlighted the importance of structural modifications in optimizing biological activity.
- Antimicrobial Screening : A comprehensive screening of synthesized compounds showed that certain derivatives exhibited potent antibacterial effects, leading to further investigations into their mechanisms and potential clinical applications.
Q & A
Q. What are the key synthetic routes for preparing 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-bromobenzoyl)piperazine, and what reaction parameters influence yield?
The synthesis typically involves multi-step sequences, including:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O/DCM mixtures at ambient temperature .
- Coupling reactions : Piperazine intermediates are often functionalized via acylation or alkylation. For example, bromobenzoyl groups are introduced using 2-bromobenzoyl chloride under controlled pH (7–9) and low temperatures (0–5°C) to minimize hydrolysis .
- Catalytic hydrogenation : Palladium on carbon (Pd/C) is used for deprotection steps, requiring strict temperature control (20–25°C) and inert atmospheres . Key parameters : Reaction yields (30–75%) depend on solvent polarity, catalyst loading, and stoichiometric ratios. Side products like dehalogenated derivatives may arise during bromobenzoyl coupling .
Q. How is the structural integrity of this compound validated, and which analytical techniques are critical?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, confirming the triazolo-pyrimidine core and piperazine-bromobenzoyl spatial arrangement .
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) and carbonyl signals (C=O at ~170 ppm). Mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%), while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. What biological targets or pathways are associated with this compound?
The triazolo-pyrimidine core and bromobenzoyl group suggest interactions with:
- Kinases : Structural analogs inhibit p38 MAPK or DDR kinases via competitive ATP-binding site interactions .
- GPCRs : Piperazine derivatives modulate adenosine A2A receptors, acting as allosteric modulators (e.g., altering antagonist binding in vitro) .
- Enzymes : The bromine atom may enhance binding to halogen-bond-accepting residues in targets like NADPH oxidase or CYP450 isoforms .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Validation strategies :
- Free-energy perturbation (FEP) : Refines docking poses by simulating ligand-receptor dynamics, accounting for solvation and entropy effects .
- Mutagenesis studies : Identify critical binding residues (e.g., replacing Lys123 in kinase targets) to test predicted interactions .
- SPR/BLI assays : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (kₐₙ/kₒff) to validate docking-derived Kd values .
Q. What experimental design considerations are critical for optimizing in vivo pharmacokinetics?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP (<3) and improve aqueous solubility. For example, ethyl-to-hydroxyl substitutions increased bioavailability by 40% in rat models .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., bromobenzoyl hydrolysis). Deuteration at benzylic positions reduces CYP-mediated oxidation .
- Formulation : Nanoemulsions (50–200 nm particles) enhance blood-brain barrier penetration for CNS targets .
Q. How can structural analogs be leveraged to address synthetic challenges or toxicity?
- Toxicity mitigation : Replace the 2-bromobenzoyl group with 5-bromofuran-2-yl methanone, reducing hepatotoxicity (IC50 > 100 μM in HepG2 cells vs. 25 μM for the parent compound) .
- Yield optimization : Analogues with electron-withdrawing groups (e.g., nitro) on the benzyl ring improve cyclization efficiency (80% yield vs. 50% for unsubstituted derivatives) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
